molecular formula C12H10N2O4 B2623310 2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 202197-49-7

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B2623310
CAS No.: 202197-49-7
M. Wt: 246.222
InChI Key: QXKHGVCMKQENJE-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a tetrahydropyrimidine (THPM) derivative, a class of compounds primarily synthesized via the historic Biginelli multicomponent reaction . THPMs are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities. Researchers value these compounds for their potential in developing new therapeutic agents, with documented activities including antimicrobial, anticancer, and antiviral effects . The specific structure of this compound, featuring a p-tolyl (4-methylphenyl) substituent at the 3-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring, makes it a versatile intermediate for further chemical exploration and derivatization. It serves as a key building block for the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(15)9(11(16)17)6-13-12(14)18/h2-6H,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHGVCMKQENJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate in the presence of urea. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Biological Activities

Research indicates that 2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.
  • Anti-inflammatory Properties : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several tetrahydropyrimidine derivatives, including this compound. The results demonstrated significant inhibition against common bacterial strains using the disc diffusion method. The compound's structure facilitated interactions with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated that the compound could effectively bind to active sites of enzymes involved in metabolic pathways related to inflammation and infection.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the disruption of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Research Findings and Trends

Electron-Donating Groups Enhance Bioactivity : The p-tolyl group’s methyl substituent improves hydrophobic interactions in enzyme binding pockets, as seen in HIV integrase inhibitors .

Carboxylic Acid vs. Ester Trade-offs : While carboxylic acids enhance binding affinity, esters (e.g., ethyl or methyl) improve bioavailability and membrane permeability .

Thioxo vs. Dioxo Moieties : Thioxo derivatives excel in antioxidant applications, whereas dioxo analogs are more effective in enzyme inhibition .

Biological Activity

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O4C_{14}H_{13}N_3O_4. It features a tetrahydropyrimidine ring with two carbonyl groups and a carboxylic acid moiety. The presence of the p-tolyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes and inhibit growth .
  • Anticancer Potential : Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cells. The compound may activate specific pathways that lead to cell cycle arrest and programmed cell death .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes in pathogenic organisms or cancer cells .

Biological Activity Data

Activity Effect Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cells
Enzyme inhibitionBlocks metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound, indicating early apoptotic changes.
  • Enzyme Interaction Studies : Research focused on the inhibition of dihydrofolate reductase (DHFR) by this compound showed promising results. Kinetic studies suggested that it acts as a competitive inhibitor, which could be beneficial in the development of antimalarial drugs.

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